molecular formula C19H22N2O3 B5849420 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B5849420
M. Wt: 326.4 g/mol
InChI Key: MHMKBNDZJRKOBH-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group, an acetyl group, and an amide linkage

Properties

IUPAC Name

N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-6-8-16(9-7-15)21-19(23)12-24-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMKBNDZJRKOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
  • N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide

Uniqueness

N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the propanamide group also adds to its distinct properties compared to similar compounds.

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